2-Phenethyl-6-phenyl-4H-pyran-4-one
Overview
Description
2-Phenethyl-6-phenyl-4H-pyran-4-one is an organic compound with the molecular formula C19H16O2 and a molecular weight of 276.33 g/mol It is a member of the pyranone family, characterized by a pyran ring fused to a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenethyl-6-phenyl-4H-pyran-4-one typically involves the condensation of 4-hydroxyquinolin-2(1H)-one with aldehydes and malononitrile in refluxing ethanol . This one-pot reaction is known for its efficiency and high yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using similar condensation reactions under controlled conditions to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Phenethyl-6-phenyl-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Phenethyl-6-phenyl-4H-pyran-4-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Mechanism of Action
The mechanism of action of 2-Phenethyl-6-phenyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to induce autophagy by downregulating specific proteins at the transcriptional level . The exact molecular targets and pathways for this compound are still under investigation.
Comparison with Similar Compounds
2-Phenethyl-6-phenyl-4H-pyran-4-one can be compared with other pyranone derivatives, such as:
6-Pentyl-2H-pyran-2-one: Known for its antifungal properties.
2-Amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one: Used in pharmacological studies for its potential therapeutic effects.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it valuable for various applications.
Properties
IUPAC Name |
2-phenyl-6-(2-phenylethyl)pyran-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c20-17-13-18(12-11-15-7-3-1-4-8-15)21-19(14-17)16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJCQSMLSMHETL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=O)C=C(O2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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